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molecular formula C11H10BrFO2 B8564092 1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one

1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one

Cat. No. B8564092
M. Wt: 273.10 g/mol
InChI Key: YMBFDGWOWVVNKM-UHFFFAOYSA-N
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Patent
US08278441B2

Procedure details

To a stirred −72° C. solution of 4-bromo-1-fluoro-2-iodobenzene (130.4 g, 433.5 mmol) in tetrahydrofuran (722 mL) is added 2.5 M butyl lithium in hexane (173.4 mL, 433.5 mmol) under a nitrogen atmosphere over 40 min. The reaction is stirred for 30 minutes at −72° C. and 2-(allyloxy)-N-methoxy-N-methylacetamide (57.5 g, 361.2 mmol) in tetrahydrofuran (115 mL) is added dropwise for 35 minutes. After 45 min at −72° C., the cooling bath is removed and mixture is warmed to 25° C. The reaction is quenched with saturated aqueous NH4Cl (500 mL), diluted with water (300 mL) and extracted three times with ethyl acetate. Organics are combined, dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The residue is purified by silica gel chromatography using a linear gradient of 5% to 10% ethyl acetate in hexanes to give the title compound (63 g, 64%). ES/MS m/e (79Br/81Br) 273/275 (M+1).
Quantity
130.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
173.4 mL
Type
reactant
Reaction Step One
Quantity
722 mL
Type
solvent
Reaction Step One
Quantity
57.5 g
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4](I)[CH:3]=1.C([Li])CCC.CCCCCC.[CH2:21]([O:24][CH2:25][C:26](N(OC)C)=[O:27])[CH:22]=[CH2:23]>O1CCCC1>[CH2:21]([O:24][CH2:25][C:26]([C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][C:5]=1[F:8])=[O:27])[CH:22]=[CH2:23]

Inputs

Step One
Name
Quantity
130.4 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
173.4 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
722 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
57.5 g
Type
reactant
Smiles
C(C=C)OCC(=O)N(C)OC
Name
Quantity
115 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-72 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred for 30 minutes at −72° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 45 min at −72° C.
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
mixture is warmed to 25° C
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with saturated aqueous NH4Cl (500 mL)
ADDITION
Type
ADDITION
Details
diluted with water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OCC(=O)C1=C(C=CC(=C1)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 63 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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